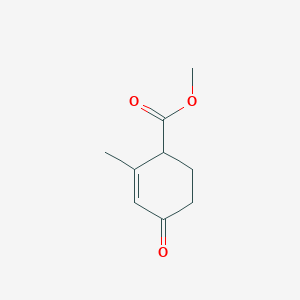

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

CAS No.: 35490-07-4

Cat. No.: VC3858189

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35490-07-4 |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate |

| Standard InChI | InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 |

| Standard InChI Key | AGOJIHXCXNTMPM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)CCC1C(=O)OC |

| Canonical SMILES | CC1=CC(=O)CCC1C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a cyclohexene ring with a ketone at position 4, a methyl group at position 2, and a methyl ester at position 1. This arrangement creates a conjugated system that enhances its reactivity in cycloadditions and redox reactions.

Molecular and Crystallographic Insights

X-ray crystallographic studies reveal a nonplanar cyclohexene ring with bond lengths and angles consistent with partial conjugation between the ketone and ester groups . The methyl substituents adopt equatorial positions to minimize steric strain, while the ester group occupies an axial orientation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 168.19 g/mol | PubChem |

| Log P (octanol-water) | 1.47 | PubChem |

| Solubility | Soluble in organic solvents | PubChem |

| DSSTox Substance ID | DTXSID10452056 | EPA DSSTox |

The compound’s crystallographic parameters, including a center-to-center distance of 3.86 Å between double bonds in its dimeric form, facilitate topochemical reactions such as photodimerization .

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate historically relies on cyclization strategies:

-

Hagemann’s Method: Condensation of methylene iodide with ethyl acetoacetate under basic conditions yields a diethyl ester precursor, which undergoes thermal cyclization.

-

Knoevenagel Condensation: Piperidine-catalyzed reaction of formaldehyde with ethyl acetoacetate forms a linear intermediate, followed by acid-catalyzed cyclization.

Modern Advances

Recent protocols emphasize enantioselective routes using organocatalysts. For example, asymmetric Michael additions to α,β-unsaturated ketones have been employed to construct the cyclohexene core with >90% enantiomeric excess.

Reactivity and Chemical Transformations

Photodimerization

Irradiation of the crystalline compound with UV light induces a [2+2] cycloaddition, forming a cyclobutane-linked dimer. X-ray analysis confirms an antiparallel-cis, anti, cis geometry, with monomer units displacing 2.3 Å in-plane and 2.2 Å out-of-plane during the reaction . This topochemical control is critical for designing solid-state photoresponsive materials.

Functional Group Interconversions

-

Oxidation: Treatment with selectively oxidizes the cyclohexene double bond to a diketone.

-

Reduction: Catalytic hydrogenation () saturates the double bond, yielding a cyclohexanone derivative.

-

Ester Hydrolysis: Alkaline hydrolysis converts the methyl ester to a carboxylic acid, enabling further derivatization .

Table 2: Representative Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Photodimerization | UV light, crystalline | Cyclobutano-dimer |

| Baeyer-Villiger | , | Lactone derivatives |

| Aldol Condensation | , EtOH | Polycyclic ketones |

Applications in Organic Synthesis

Natural Product Synthesis

The compound serves as a linchpin in synthesizing steroidal analogs and terpenoids. For instance, its cyclohexenone scaffold has been utilized in the total synthesis of (−)-shikimic acid via a stereocontrolled aldol cascade.

Materials Science

Its photodimerization behavior is exploited in developing photoresponsive polymers. The reversible nature of the cyclobutane dimer enables applications in data storage and smart coatings .

Comparison with Structural Analogs

Ethyl 2-Methyl-4-Oxocyclohex-2-enecarboxylate

Replacing the methyl ester with an ethyl group (CAS 487-51-4) increases lipophilicity () but reduces crystallinity, altering its reactivity in solid-state reactions.

Hydroxylated Derivatives

Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-enecarboxylate (CAS 39493-62-4) introduces a hydroxyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Recent Research and Future Directions

Mechanistic Studies

Time-resolved X-ray diffraction has elucidated the dynamic motion of monomers during photodimerization, revealing a biphasic mechanism involving initial lattice distortion followed by covalent bond formation .

Biocatalytic Applications

Engineered ketoreductases have been employed to asymmetrically reduce the ketone group, producing chiral cyclohexanol derivatives with 99% ee.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume